N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide
Description
N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is a fluorinated thiazole derivative characterized by a bromine substituent at the 5-position of the thiazole ring and a trifluoroacetamide group (-NH-CO-CF₃) at the 4-position. This compound has been listed as a high-purity fluorinated intermediate by CymitQuimica, though it is currently discontinued .
Properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2OS/c6-2-3(10-1-13-2)11-4(12)5(7,8)9/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFXKHJBEFAQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677563 | |
| Record name | N-(5-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211593-45-1 | |
| Record name | N-(5-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 4-Aminothiazole Followed by Trifluoroacetylation
The most direct route involves bromination of 4-aminothiazole at the 5-position, followed by protection of the amine group with trifluoroacetic anhydride (TFAA).
Step 1: Synthesis of 5-Bromo-4-aminothiazole
4-Aminothiazole undergoes electrophilic aromatic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is typically conducted in a polar aprotic solvent (e.g., dichloromethane or acetic acid) at 0–25°C. A Lewis acid such as iron(III) bromide (FeBr₃) may enhance regioselectivity for the 5-position.
Reaction Conditions:
| Reagent | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| Br₂ | CH₃COOH | 0–25°C | FeBr₃ | 60–70% |
Step 2: Trifluoroacetylation of 5-Bromo-4-aminothiazole
The amine group is protected by reacting 5-bromo-4-aminothiazole with TFAA in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (Et₃N) neutralizes the generated acid, improving reaction efficiency.
Reaction Conditions:
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| TFAA (1.2 eq) | DCM | Et₃N | 0–5°C | 85–90% |
Characterization Data:
Hantzsch Thiazole Synthesis with Brominated Precursors
An alternative approach constructs the brominated thiazole ring de novo via the Hantzsch thiazole synthesis, followed by trifluoroacetylation.
Step 1: Synthesis of 5-Bromo-4-aminothiazole via Hantzsch Reaction
A brominated α-haloketone (e.g., 2-bromo-1-bromoacetylketone) reacts with thiourea in ethanol/water under reflux. The reaction forms the thiazole ring with inherent bromination at the 5-position.
Reaction Conditions:
| α-Haloketone | Thiourea (eq) | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-bromo-1-bromoacetylketone | 1.1 | EtOH/H₂O (3:1) | Reflux | 50–60% |
Step 2: Trifluoroacetylation
Identical to Step 2 in Section 1.1, yielding the final product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
FeBr₃ in Bromination: Increases bromine electrophilicity, directing substitution to the 5-position.
-
Base Selection: Et₃N outperforms pyridine in TFAA reactions due to superior acid scavenging.
Industrial-Scale Production Considerations
Process Intensification
Cost-Efficiency Metrics
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Bromination Yield | 60–70% | 75–80% |
| TFAA Utilization | 1.2 eq | 1.1 eq |
| Annual Output | 100 kg | 500 kg |
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Stability of Intermediates
-
Issue: 5-Bromo-4-aminothiazole is prone to oxidation.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Bromination | Short synthetic route | Moderate regioselectivity |
| Hantzsch Synthesis | High purity | Low yield in ring formation |
Chemical Reactions Analysis
Types of Reactions: N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different substituents at the 5th position of the thiazole ring.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
Chemistry: N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The trifluoroacetamide group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
*Molecular formulas for some compounds are inferred from structural data.
Biological Activity
N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and therapeutic potential based on diverse research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the bromination of thiazole derivatives followed by acylation with trifluoroacetic anhydride. The compound's structure features a bromothiazole moiety, which is known for its bioactivity, particularly in antimicrobial and anticancer applications.
1. Antimicrobial Activity
Recent studies highlight the antimicrobial properties of this compound and its derivatives. For instance, complexes formed with nickel (Ni) and zinc (Zn) incorporating the thiazole framework have shown significant antibacterial activity against various strains of bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Methicillin-resistant Staphylococcus aureus | 3.91 |
| Escherichia coli | 7.81 |
| Klebsiella pneumoniae | 15.63 |
The Ni(II) complex exhibited superior activity compared to conventional antibiotics like Streptomycin, suggesting that the thiazole derivatives could serve as potent alternatives in treating antibiotic-resistant infections .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed to inhibit specific pathways involved in cancer progression, particularly through the inhibition of lysyl oxidase (LOX), which plays a role in tumor metastasis and extracellular matrix remodeling. In vitro studies have demonstrated that derivatives of this compound can significantly reduce LOX activity:
| Compound | % Inhibition at 20 µM |
|---|---|
| This compound | 69% |
This inhibition correlates with reduced metastatic potential in various cancer cell lines .
Case Study 1: Antibacterial Efficacy
In a comparative study of various thiazole derivatives against Gram-positive and Gram-negative bacteria, this compound displayed promising results. The study utilized standard disk diffusion methods and determined MIC values through broth microdilution techniques. The results indicated that this compound not only inhibited bacterial growth effectively but also showed lower toxicity profiles compared to traditional antibiotics.
Case Study 2: Cancer Cell Line Studies
Another investigation involved testing the compound on multiple cancer cell lines including breast cancer (MDA-MB231) and colon cancer cells. The results indicated a dose-dependent reduction in cell viability at concentrations ranging from 10 to 50 µM:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB231 | 25 |
| HCT116 | 30 |
These findings suggest that this compound may be effective in targeting specific cancer types while minimizing effects on normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
